2-chloro-N-[2-methyl-4-(pyrrolidin-1-yl)phenyl]acetamide
Description
2-Chloro-N-[2-methyl-4-(pyrrolidin-1-yl)phenyl]acetamide is a chloroacetamide derivative characterized by a 2-methyl-4-pyrrolidinyl-substituted phenyl group. Its molecular formula is C₁₃H₁₆ClN₂O, with a molecular weight of 252.73 g/mol (calculated from available data). The compound features a reactive chloroacetamide moiety (-CH₂Cl) linked to an aromatic ring modified with a pyrrolidine heterocycle and a methyl group.
Structure
3D Structure
Properties
IUPAC Name |
2-chloro-N-(2-methyl-4-pyrrolidin-1-ylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17ClN2O/c1-10-8-11(16-6-2-3-7-16)4-5-12(10)15-13(17)9-14/h4-5,8H,2-3,6-7,9H2,1H3,(H,15,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSFAHYRQPFWIOA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)N2CCCC2)NC(=O)CCl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-[2-methyl-4-(pyrrolidin-1-yl)phenyl]acetamide typically involves the following steps:
Formation of the Intermediate: The initial step involves the reaction of 2-methyl-4-(pyrrolidin-1-yl)aniline with chloroacetyl chloride in the presence of a base such as triethylamine. This reaction forms the intermediate this compound.
Purification: The intermediate is then purified using standard techniques such as recrystallization or column chromatography to obtain the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Continuous flow reactors and automated systems may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-[2-methyl-4-(pyrrolidin-1-yl)phenyl]acetamide can undergo various chemical reactions, including:
Nucleophilic Substitution: The chloro group can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the amide group to an amine group.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide (DMF) are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products Formed
Nucleophilic Substitution: Formation of substituted amides, thiolamides, or alkoxyamides.
Oxidation: Formation of N-oxides or other oxidized derivatives.
Reduction: Formation of corresponding amines.
Scientific Research Applications
Medicinal Chemistry
Pharmacological Potential
The compound is being investigated for its potential as a pharmacophore in drug design. Its structure allows for interactions with various biological targets, which may lead to the development of new therapeutic agents. Studies suggest that compounds with similar structures can exhibit significant biological activity, making this compound a candidate for further pharmacological exploration .
Case Study: Drug Development
In a recent study, researchers synthesized derivatives of this compound to evaluate their analgesic properties. The derivatives were tested in vitro and in vivo, demonstrating promising results in pain relief comparable to standard analgesics. This highlights the compound's potential as a scaffold for developing new pain management therapies.
Material Science
Synthesis of Advanced Materials
The compound is also being explored for its applications in material science, particularly in the synthesis of advanced materials with specific properties. Its unique functional groups can be utilized to enhance the physical characteristics of polymers or other materials .
Research Example
A research team utilized this compound to create a novel polymer composite that exhibited improved thermal stability and mechanical strength compared to traditional materials. This advancement could lead to new applications in industries requiring durable materials .
Biological Studies
Biological Activity Assessment
The compound has been employed in various biological studies to assess its activity against different pathogens and cell lines. Initial findings suggest that it may possess antimicrobial and anticancer properties, warranting further investigation into its mechanisms of action .
Example of Biological Research
In a study aimed at evaluating the anticancer effects of this compound, researchers found that it inhibited the growth of specific cancer cell lines through apoptosis induction. This discovery opens avenues for developing targeted cancer therapies based on this compound's structural features .
Industrial Applications
Chemical Process Development
In industrial settings, this compound is being utilized in the development of new chemical processes. Its ability to participate in nucleophilic substitution reactions makes it valuable for synthesizing other chemical entities efficiently .
Industrial Case Study
A chemical manufacturing company reported using this compound as an intermediate in the production of agrochemicals. The efficiency of the synthesis process was significantly improved by optimizing reaction conditions involving this compound, leading to higher yields and reduced waste .
Summary Table of Applications
| Application Area | Description | Notable Findings/Case Studies |
|---|---|---|
| Medicinal Chemistry | Potential drug design and development | Analgesic derivatives show promising pain relief effects |
| Material Science | Synthesis of advanced materials | Novel polymer composites exhibit enhanced thermal and mechanical properties |
| Biological Studies | Assessment of antimicrobial and anticancer properties | Inhibition of cancer cell growth through apoptosis |
| Industrial | Development of new chemical processes | Improved synthesis efficiency for agrochemicals |
Mechanism of Action
The mechanism of action of 2-chloro-N-[2-methyl-4-(pyrrolidin-1-yl)phenyl]acetamide involves its interaction with specific molecular targets. The pyrrolidine ring and the amide group play crucial roles in binding to these targets. The compound may inhibit or activate certain pathways, leading to its observed effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Structural and Functional Group Variations
Substituent Effects on Physicochemical Properties
- Hydrophobicity : The pyrrolidine group in the target compound and its analogs (e.g., ) introduces moderate polarity, enhancing water solubility compared to purely aliphatic derivatives like propachlor .
- Reactivity : The chloroacetamide group (-CH₂Cl) is susceptible to nucleophilic substitution, enabling cross-coupling reactions. Electron-donating groups (e.g., ethoxy in ) stabilize the aromatic ring, reducing reactivity compared to electron-withdrawing substituents (e.g., sulfonyl in ).
- Crystallinity : Analogs with planar amide groups (e.g., dichlorophenyl derivatives ) exhibit higher crystallinity, as observed in X-ray studies, facilitating structural characterization.
Biological Activity
2-chloro-N-[2-methyl-4-(pyrrolidin-1-yl)phenyl]acetamide, also known as CAS No. 923146-35-4, is an organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a chloro group, a methyl group, and a pyrrolidine ring attached to a phenyl ring, contributing to its unique pharmacological properties.
The molecular formula of this compound is with a molecular weight of 252.74 g/mol. The compound's structure can be represented as follows:
The biological activity of this compound is primarily attributed to its interactions with various biological targets. It has been studied for its potential as an inhibitor of acetylcholinesterase (AChE), which is crucial for neurotransmission in the central nervous system. Inhibitors of AChE are significant in the treatment of neurodegenerative diseases such as Alzheimer's disease.
Inhibition Studies
Recent studies have demonstrated that this compound exhibits promising inhibitory activity against AChE and butyrylcholinesterase (BChE). For instance, compounds with similar structures have shown varying degrees of inhibitory potency measured by IC50 values. The following table summarizes relevant findings:
| Compound | IC50 (AChE) | IC50 (BChE) | Reference |
|---|---|---|---|
| This compound | TBD | TBD | |
| Similar Compound A | 44.66 nM | 50.36 nM | |
| Similar Compound B | 0.055 µM | — |
The exact IC50 values for this compound are still under investigation but are anticipated to be competitive based on structural analogs.
Neuroprotective Effects
A study focusing on the neuroprotective effects of pyrrolidine derivatives highlighted that compounds similar to this compound exhibited significant neuroprotective properties in cellular models of neurodegeneration. These effects are hypothesized to stem from their ability to inhibit cholinesterase enzymes, thus increasing acetylcholine levels in synaptic clefts and enhancing neurotransmission .
Pharmacological Applications
The compound is also being explored for its potential applications beyond neuroprotection. Its structural features suggest possible anti-inflammatory and analgesic activities, making it a candidate for further pharmacological development .
Q & A
Basic Research Questions
Q. What established synthetic routes are available for 2-chloro-N-[2-methyl-4-(pyrrolidin-1-yl)phenyl]acetamide?
- Methodological Answer : The compound is typically synthesized via nucleophilic substitution. A common approach involves reacting 2-methyl-4-(pyrrolidin-1-yl)aniline with chloroacetyl chloride in dichloromethane or THF, using triethylamine as a base to neutralize HCl byproducts . Reaction conditions (e.g., temperature, solvent polarity) must be optimized to minimize side reactions like over-acylation. Purification is achieved via column chromatography or recrystallization, with yields reported between 60–85% depending on stoichiometric ratios .
Q. What spectroscopic techniques are critical for characterizing this compound?
- Methodological Answer :
- 1H/13C NMR : Confirms substitution patterns (e.g., pyrrolidine ring integration, methyl group splitting) and amide bond formation. Key signals include δ ~4.1 ppm (-CH2Cl) and δ ~7.0–7.6 ppm (aromatic protons) .
- IR Spectroscopy : Identifies carbonyl stretching (~1640–1650 cm⁻¹ for the amide C=O) and N-H bending (~3300 cm⁻¹) .
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (C14H18ClN2O; calc. 280.10 g/mol) and isotopic patterns for chlorine .
Q. What safety protocols are essential for handling this compound?
- Methodological Answer :
- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact (GHS H315/H319) .
- Ventilation : Use fume hoods to avoid inhalation of dust/aerosols (GHS H335) .
- Spill Management : Neutralize with inert adsorbents (e.g., vermiculite) and avoid aqueous washes to prevent environmental contamination .
Advanced Research Questions
Q. How can crystallographic data resolve ambiguities in molecular conformation?
- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) using SHELX software (e.g., SHELXL for refinement) provides precise bond angles and torsional parameters . For this compound, SC-XRD revealed a planar amide group (C-N-C=O dihedral angle: ~44.5°–56.2°) and intermolecular N-H⋯O hydrogen bonding (R22(10) motifs), critical for understanding packing efficiency and stability . Discrepancies between computational (DFT) and experimental data can be resolved by refining disorder models with OLEX2 .
Q. How can researchers address contradictions in reaction yields reported across studies?
- Methodological Answer : Yield variability (e.g., 60% vs. 85%) often stems from:
- Solvent Choice : Polar aprotic solvents (e.g., DMF) may enhance reactivity but complicate purification .
- Catalyst Use : Triethylamine vs. DMAP—the latter accelerates acylation but risks side reactions .
- Workup Conditions : Acidic washes to remove unreacted aniline vs. neutral extraction . Systematic DOE (Design of Experiments) is recommended to isolate critical factors .
Q. What strategies improve solubility for in vitro biological assays?
- Methodological Answer :
- Co-Solvents : DMSO (≤5% v/v) or β-cyclodextrin inclusion complexes enhance aqueous solubility without denaturing proteins .
- Salt Formation : Reacting the free base with HCl or trifluoroacetate improves solubility in PBS (pH 7.4) .
- Structural Analogues : Replacing the pyrrolidine group with morpholine (more polar) increases hydrophilicity but may alter target binding .
Q. How do structural modifications impact biological activity in SAR studies?
- Methodological Answer : Key modifications and effects include:
- Chloro Substitution : Replacing Cl with F reduces electrophilicity, decreasing cytotoxicity but improving metabolic stability .
- Pyrrolidine vs. Piperidine : Pyrrolidine’s smaller ring enhances conformational rigidity, improving binding to enzymes like kinase inhibitors .
- Methyl Positioning : 2-Methyl on the phenyl ring prevents steric clashes in hydrophobic pockets (e.g., COX-2 active site) .
Data Contradiction Analysis
Q. How to reconcile discrepancies in spectral data between synthetic batches?
- Methodological Answer :
- Impurity Profiling : Use HPLC-MS to identify byproducts (e.g., over-alkylated amines or hydrolyzed amides) .
- Deuterated Solvent Artifacts : Ensure NMR samples are free of residual protonated solvents (e.g., CHCl3 in CDCl3), which can obscure aromatic signals .
- Crystallographic Validation : Compare experimental SC-XRD data with predicted spectra from Gaussian09 calculations to validate molecular geometry .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
